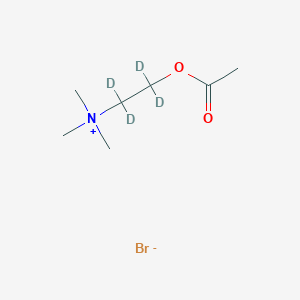

Acetylcholine-1,1,2,2-d4 bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHGKSPCAMLJDC-NXMSQKFDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and purity of Acetylcholine-1,1,2,2-d4 bromide

An In-depth Technical Guide to the Synthesis and Purity of Acetylcholine-1,1,2,2-d4 Bromide

Authored by a Senior Application Scientist

Introduction: The Critical Role of Deuterated Standards in Neurotransmitter Analysis

Acetylcholine (ACh) is a fundamental neurotransmitter with pivotal roles in both the central and peripheral nervous systems.[1][2] Its accurate quantification is essential for research in neurophysiology, pharmacology, and the development of therapeutics for neurological disorders. This compound, a stable isotope-labeled (SIL) analog of acetylcholine bromide, serves as an indispensable tool in modern analytical chemistry, particularly in mass spectrometry-based assays.[3][4][]

The incorporation of deuterium at the 1,1,2,2 positions of the ethylene bridge offers significant advantages. These positions are not susceptible to chemical exchange with protons from solvents or biological matrices, ensuring the isotopic label's stability throughout sample preparation and analysis.[6] This stability, combined with a mass shift of +4 Da relative to the endogenous analyte, makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) quantification.[7][8] Use of a deuterated internal standard corrects for variations in sample extraction, injection volume, and matrix-induced ion suppression, thereby dramatically improving the accuracy, precision, and robustness of bioanalytical methods.[7][9]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing a robust methodology for the synthesis, purification, and rigorous purity assessment of this compound.

Part 1: Chemical Synthesis

The synthesis of this compound is most efficiently achieved via the acetylation of its corresponding deuterated choline precursor. This method is a variation of the Menschutkin reaction, a classic method for preparing quaternary ammonium salts by the alkylation of a tertiary amine.[10][11]

Reaction Principle: Acetylation of Choline-1,1,2,2-d4 Bromide

The core of the synthesis involves the reaction of Choline-1,1,2,2-d4 bromide with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds as a nucleophilic acyl substitution, where the hydroxyl group of the deuterated choline attacks the electrophilic carbonyl carbon of the acetylating agent, forming the ester linkage of acetylcholine.

Sources

- 1. Synthesis of Acetylcholine [repositori.udl.cat]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. This compound CAS#: 93449-31-1 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Deuterated Acetylcholine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool in neuroscience research and drug development. This guide provides a comprehensive technical overview of the physicochemical properties of deuterated acetylcholine (ACh), contrasting them with its proteo-form. We will delve into the nuanced yet significant alterations in stability, spectroscopic signatures, and enzymatic interactions that arise from this subtle atomic change. This document is intended to serve as a foundational resource for researchers leveraging deuterated acetylcholine as a sophisticated probe in metabolic studies, a standard for quantitative analysis, or a therapeutic candidate with a potentially optimized pharmacokinetic profile. We will explore the causality behind these isotopic effects and provide actionable, field-proven experimental protocols to empower your research.

Introduction: The Significance of a Single Neutron

Acetylcholine, a primary neurotransmitter in both the central and peripheral nervous systems, is a molecule of immense scientific interest.[1][2] Its synthesis, signaling, and rapid hydrolysis are fundamental to processes ranging from muscle contraction to memory formation.[1][3] The introduction of deuterium into the acetylcholine molecule, creating a "heavy" isotopologue, does not alter its fundamental chemical structure or receptor pharmacology but introduces a kinetic isotope effect (KIE). The KIE stems from the fact that a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[4][5] Consequently, reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly for the deuterated compound.[4][5] This seemingly minor modification provides a powerful lever for manipulating metabolic stability and offers a unique signature for analytical detection.

This guide will systematically dissect the physicochemical properties of deuterated acetylcholine, providing both theoretical grounding and practical insights for its application in a research setting.

Comparative Physicochemical Properties: A Tale of Two Isotopes

While deuterated acetylcholine is structurally analogous to its proteo-form, subtle differences in its physical properties can be observed. These are primarily driven by the increased molecular weight and the stronger C-D bond.

Molecular Weight, Solubility, and Acidity (pKa)

The most apparent difference is the increase in molecular weight, which is dependent on the number and location of deuterium atoms. For example, acetylcholine-d4 (deuterated on the four hydrogens of the choline backbone) will have a molecular weight approximately 4 g/mol greater than acetylcholine.

Table 1: Comparison of Fundamental Physicochemical Properties

| Property | Acetylcholine Chloride | Deuterated Acetylcholine Chloride (Predicted/Inferred) | Rationale for Deuterated Variant's Properties |

| Molecular Formula | C₇H₁₆ClNO₂ | e.g., C₇H₁₂D₄ClNO₂ (for -d₄) | Substitution of H with D. |

| Molecular Weight | 181.66 g/mol | ~185.7 g/mol (for -d₄) | Increased mass of deuterium. |

| Appearance | White, hygroscopic crystalline powder | White, hygroscopic crystalline powder | Isotopic substitution does not typically alter macroscopic appearance. |

| Solubility | Freely soluble in water and alcohol. | Expected to be very similar to the proteo-form. | Polarity and overall molecular shape are largely unchanged. |

| pKa | Not applicable (quaternary amine) | Not applicable (quaternary amine) | The permanent positive charge of the quaternary amine is unaffected by deuteration of the carbon backbone. Studies on deuterated carboxylic acids show a slight increase in pKa (decrease in acidity), suggesting a potential minor change in the electron-donating properties of the deuterated alkyl chain, but this effect would be minimal for a quaternary amine.[6][7][8][9][10] |

Rationale: The fundamental drivers of solubility are polarity and the ability to form hydrogen bonds. As deuteration does not significantly alter the electronic distribution or the geometry of the molecule, the solubility of deuterated acetylcholine chloride in polar solvents like water and ethanol is expected to be nearly identical to that of the non-deuterated form. Acetylcholine itself does not have a pKa in the traditional sense due to the permanently charged quaternary ammonium group.

Chemical Stability

Acetylcholine is an ester and is susceptible to hydrolysis, particularly in alkaline or heated aqueous solutions.[2] The stability of deuterated acetylcholine is a key consideration, especially for its use in biological assays and as a potential therapeutic.

-

Metabolic Stability: The primary advantage of deuteration lies in its potential to enhance metabolic stability.[5] The enzymatic hydrolysis of acetylcholine by acetylcholinesterase (AChE) involves the cleavage of C-H bonds.[1] Due to the kinetic isotope effect, the C-D bond is more resistant to cleavage, which can lead to a slower rate of hydrolysis.[4][5] This property is highly advantageous in drug development, as it can lead to a longer biological half-life and improved pharmacokinetic profiles.[5]

-

Solution Stability: Studies on acetylcholine chloride solutions have shown good stability when stored at low temperatures (-20°C and 4°C).[11] At room temperature (25°C), solutions are stable for about 28 days before modest breakdown occurs, and degradation is rapid at elevated temperatures (50°C).[11] While direct comparative studies on deuterated acetylcholine are not abundant, the inherent strength of the C-D bond suggests that its stability in solution will be at least comparable to, if not slightly greater than, its proteo-counterpart under similar conditions. A study on ready-to-use acetylcholine solutions confirmed their chemical stability for up to 10 days when refrigerated, even at low concentrations.[12]

Spectroscopic Characterization: The Deuterium Signature

The change in mass upon deuteration provides a distinct signature that can be readily detected by various spectroscopic techniques. This is invaluable for confirming isotopic incorporation and for quantitative analysis in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the characterization of deuterated compounds.[13]

-

¹H NMR: In a ¹H NMR spectrum, the most direct evidence of deuteration is the disappearance or significant reduction in the intensity of the proton signal at the site of substitution.[14] For instance, in acetylcholine-d₄, the signals corresponding to the ethylene bridge protons would be absent.

-

²H NMR: Conversely, ²H (deuterium) NMR will show signals at the chemical shifts corresponding to the positions of deuteration, providing direct confirmation of isotopic labeling.[12]

-

¹³C NMR: Deuteration can induce small upfield shifts (typically 0.1-0.5 ppm) in the chemical shifts of the attached carbon and adjacent carbons. This is known as the deuterium isotope effect on ¹³C chemical shifts.

The following diagram illustrates the workflow for confirming deuteration using NMR.

Caption: Workflow for NMR-based confirmation of deuterated acetylcholine synthesis.

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to the vibrational frequencies of chemical bonds. Due to the increased reduced mass of the C-D bond compared to the C-H bond, the C-D stretching vibration appears at a significantly lower frequency (wavenumber).[15][16]

-

C-H Stretch: Typically observed in the range of 2850-3000 cm⁻¹.

-

C-D Stretch: Predicted to be in the range of 2050-2250 cm⁻¹.[17]

This distinct shift provides an unambiguous indicator of deuteration. Studies on deuterated esters have confirmed this phenomenon, where bands characteristic of trideuteromethyl and dideuteromethylene groups are identified between 2000 and 2300 cm⁻¹.[18]

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for analyzing deuterated compounds.

-

Molecular Ion Peak: The molecular ion peak (M+) of a deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the M+ of acetylcholine-d₄ will be 4 Da higher than that of acetylcholine.

-

Fragmentation Pattern: The fragmentation pattern in MS is a molecule's fingerprint.[3][19] Deuteration will alter the masses of fragments containing the deuterium label.[3] For acetylcholine, a common fragmentation involves the cleavage of the ester bond. In a deuterated analog like acetylcholine-d₄, fragments containing the choline moiety will exhibit a corresponding mass shift. This predictable shift can be used to confirm the location of the deuterium label.

The following diagram illustrates the predicted primary fragmentation of acetylcholine-d₄.

Caption: Predicted ESI-MS fragmentation of acetylcholine-d₄.

The Kinetic Isotope Effect on Enzymatic Hydrolysis

The most profound consequence of deuterating acetylcholine from a biological perspective is the alteration of its hydrolysis rate by acetylcholinesterase (AChE).

Theoretical Basis

The hydrolysis of acetylcholine by AChE is one of the fastest known enzymatic reactions.[20][21] The reaction proceeds through the formation of a tetrahedral intermediate.[22] The substitution of hydrogen with deuterium at or near the reaction center can slow down the reaction rate if the C-H bond cleavage is involved in the rate-determining step. This is the essence of the kinetic isotope effect (KIE).

Experimental Evidence

While direct kinetic data for deuterated acetylcholine is sparse, studies on its close analog, acetylthiocholine, provide compelling evidence. For the hydrolysis of acetyl-d₃-thiocholine by Drosophila melanogaster AChE, the following kinetic isotope effects were observed:[22][23]

-

D³k_cat/K_m = 0.95 ± 0.03: A slightly inverse isotope effect on the overall catalytic efficiency, suggesting that the conversion of the sp²-hybridized substrate to a tetrahedral transition state is partially rate-limiting.[22][23]

-

D³k_cat = 1.12 ± 0.02: A normal isotope effect on the catalytic turnover rate, indicating that the breakdown of a tetrahedral intermediate is the rate-limiting step.[22][23]

These findings suggest that while deuteration may not dramatically alter the initial binding and acylation steps, it can slow down the deacylation of the enzyme, leading to an overall decrease in the rate of hydrolysis. A study on equine serum butyrylcholinesterase-catalyzed hydrolysis of acetyl-d₃-thiocholine yielded similar results, with a D³k_cat of 1.10 ± 0.02.[20]

Practical Applications and Experimental Protocols

Deuterated acetylcholine is not merely a scientific curiosity; it is a versatile tool with numerous applications in research and development.

Synthesis and Purification of Deuterated Acetylcholine

The synthesis of deuterated acetylcholine typically involves the reaction of a deuterated choline precursor with an acetylating agent.

Protocol: Synthesis of Acetylcholine-d₄ Chloride

-

Precursor: Start with commercially available choline-d₄ chloride.

-

Acetylation: Dissolve choline-d₄ chloride in glacial acetic acid.

-

Reaction: Add acetyl chloride dropwise to the solution while stirring in an ice bath.

-

Reflux: After the initial reaction, reflux the mixture for 2-3 hours.

-

Solvent Removal: Remove the acetic acid and excess acetyl chloride under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). For high-purity applications, HPLC is recommended.[24][25]

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate) can be used for elution.

-

Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC to a mass spectrometer.[26]

-

Competitive Receptor Binding Assay

Deuterated acetylcholine can be used as a non-radioactive competitor in radioligand binding assays to determine the affinity of test compounds for cholinergic receptors.

Protocol: Competitive Binding Assay using Deuterated Acetylcholine

-

Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the target cholinergic receptor.

-

Reagent Preparation:

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors).

-

Competitor: Prepare serial dilutions of deuterated acetylcholine chloride in assay buffer.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its K_d value), and varying concentrations of deuterated acetylcholine. Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[27]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[27]

-

Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of deuterated acetylcholine. Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of deuterated acetylcholine that inhibits 50% of radioligand binding). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[28]

The following diagram illustrates the principle of the competitive binding assay.

Caption: Principle of competitive binding with a radioligand and deuterated ACh.

Conclusion: A Precision Tool for Modern Neuroscience

The deuteration of acetylcholine, while a subtle molecular alteration, imparts significant and advantageous changes to its physicochemical properties. The enhanced metabolic stability, born from the kinetic isotope effect, opens new avenues for the development of cholinergic drugs with improved pharmacokinetic profiles. Furthermore, the distinct spectroscopic signatures of deuterated acetylcholine in NMR, IR, and mass spectrometry make it an invaluable tool for quantitative bioanalysis and metabolic tracing studies. This guide has aimed to provide both the foundational scientific principles and the practical experimental frameworks necessary for researchers to confidently employ deuterated acetylcholine in their work. As the demand for more sophisticated molecular probes and therapeutically optimized compounds grows, the strategic use of isotopic labeling will undoubtedly continue to be a cornerstone of innovation in neuroscience and pharmacology.

References

-

Zolotov, A. M., et al. (2021). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of the American Chemical Society. [Link]

-

Klinman, J. P. (2010). Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study. Journal of the American Chemical Society. [Link]

-

Quinn, D. M. (2018). Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase. Molecules. [Link]

-

Perrin, C. L., & Ohta, B. K. (2007). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of the American Chemical Society. [Link]

-

Perrin, C. L., & Ohta, B. K. (2007). Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. PubMed. [Link]

-

McConnell, R., Godwin, W., Stanley, B., & Green, M. S. (1996). Acidity Studies of Deuterated Acids and Bases Commonly Used as Buffers in NMR Studies. ScholarWorks@UARK. [Link]

-

Tormos, J. R., et al. (2010). Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study. PMC - NIH. [Link]

-

Thompson, R. C. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry. [Link]

-

Schopfer, L. M., et al. (2008). A Secondary Isotope Effect Study of Equine Serum Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylthiocholine. PMC - NIH. [Link]

-

Das, B. (2020). Do deuterated compounds have a different pKa? ResearchGate. [Link]

-

ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Institute of Environmental Health Sciences. [Link]

-

Thompson, R. C. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. ResearchGate. [Link]

-

Kim, H., et al. (2020). 1H NMR (500 MHz, methanol-d4) chemical shifts (δ), multiplicities, and assignments of PEL and PEL-T. ResearchGate. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

-

Kubas, A., et al. (2023). Determination of Stretching Frequencies by Isotopic Substitution Using Infrared Spectroscopy: An Upper-Level Undergraduate Experiment for an In-Person or Online Laboratory. Journal of Chemical Education. [Link]

-

Speedycop. (2013). Acetylcholine Synthesis Pathway Made Simple. YouTube. [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Deranged Physiology. (2020). Synthesis and metabolism of acetylcholine. [Link]

-

Pearson. (n.d.). A C-D (carbon–deuterium) bond is electronically much like a C-H b... [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000895). [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Gessulat, S., et al. (2024). SingleFrag: A deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. bioRxiv. [Link]

-

ACD/Labs. (2021). Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. [Link]

-

Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Acetylcholine. [Link]

-

Magritek. (2023). Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer. [Link]

-

Bertrand, N., Bralet, J., & Beley, A. (1990). Turnover rate of brain acetylcholine using HPLC separation of the transmitter. PubMed. [Link]

-

Elias, J. E., et al. (2004). A MACHINE LEARNING APPROACH TO PREDICTING PEPTIDE FRAGMENTATION SPECTRA. Pacific Symposium on Biocomputing. [Link]

-

Komers, K., et al. (2005). Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. PubMed. [Link]

-

Poli, A., et al. (1989). Evaluation by reverse phase HPLC of [3H]acetylcholine release evoked from the myenteric plexus of the rat. PubMed. [Link]

-

Siegel, G. J., et al. (1999). Synthesis, Storage and Release of Acetylcholine. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Sharma, R., & Kumar, V. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Liscovitch, M., Freese, A., Blusztajn, J. K., & Wurtman, R. J. (1985). High-performance liquid chromatography of water-soluble choline metabolites. PubMed. [Link]

-

Shiau, A. K., et al. (2003). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

-

CFM-ID. (n.d.). Spectra Prediction. [Link]

-

University of Wisconsin-Madison. (n.d.). 1H | methanol-d4 | NMR Chemical Shifts. [Link]

-

Gonzalez, L. A., & Lopez, G. E. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC - NIH. [Link]

-

Bond, C. J., et al. (2013). NMR Structures of the Transmembrane Domains of the α4β2 nAChR. PMC - PubMed Central. [Link]

-

SIELC. (n.d.). HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column. [Link]

-

Jackson, M., & Sowa, M. G. (2011). Comparison of the computational NMR chemical shifts of choline with the experimental data. ResearchGate. [Link]

-

Potter, P. E., et al. (1983). Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection. PubMed. [Link]

Sources

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. researchgate.net [researchgate.net]

- 11. nmrs.io [nmrs.io]

- 12. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. A C-D (carbon–deuterium) bond is electronically much like a C-H b... | Study Prep in Pearson+ [pearson.com]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. A Secondary Isotope Effect Study of Equine Serum Butyrylcholinesterase-Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. Accumulation of Tetrahedral Intermediates in Cholinesterase Catalysis: A Secondary Isotope Effect Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Turnover rate of brain acetylcholine using HPLC separation of the transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High-performance liquid chromatography of water-soluble choline metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column | SIELC Technologies [sielc.com]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Characterization of Acetylcholine-1,1,2,2-d4 Bromide by NMR and Mass Spectrometry

Introduction

Acetylcholine (ACh) is a pivotal neurotransmitter in both the central and peripheral nervous systems, playing a critical role in muscle contraction, autonomic function, and higher cognitive processes like memory and learning. Given its ubiquitous and transient nature, studying its synthesis, release, and metabolism requires sophisticated analytical tools. Acetylcholine-1,1,2,2-d4 bromide (ACh-d4), a stable isotope-labeled analog of acetylcholine, serves as an indispensable tool in this research.[] The strategic replacement of four hydrogen atoms with deuterium on the ethyl bridge enhances its utility in analytical methodologies without altering its fundamental chemical properties.

This guide provides an in-depth technical overview of the definitive characterization of ACh-d4 bromide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As an internal standard for isotope dilution mass spectrometry, ACh-d4 enables highly accurate quantification of endogenous acetylcholine by correcting for variability during sample preparation and analysis.[2][3] Its use as a metabolic tracer also allows researchers to track the fate of acetylcholine in biological systems with high sensitivity.[4] This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical validation of this critical research compound.

Caption: A streamlined workflow for the NMR analysis of ACh-d4.

Data Interpretation and Validation

-

Identity Confirmation: The ¹H spectrum should confirm the presence of singlets at ~3.21 ppm and ~2.14 ppm and the absence of signals between 4.0-5.0 ppm and 3.5-4.0 ppm. The ¹³C spectrum should show the expected five signals, with the two deuterated carbons appearing as triplets. The ²H spectrum should show a signal corresponding to the deuterated positions.

-

Purity Assessment: In the ¹H spectrum, the integral of the -N⁺(CH₃)₃ signal (9H) can be compared to the integral of the TSP reference signal to determine the molar quantity and thus the chemical purity of the sample. The absence of other significant signals indicates high purity.

-

Isotopic Enrichment: The degree of deuteration can be estimated by comparing the residual proton signals in the deuterated regions of the ¹H spectrum to the non-deuterated signals. A very low integral for any residual -CH₂- signals indicates high isotopic enrichment.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive and selective technique used to determine the molecular weight and structure of compounds. For ACh-d4, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for both identification and its application in quantitative bioanalysis. [5]

Theoretical Framework: Isotope Dilution and Fragmentation

ACh-d4 is an ideal internal standard for quantifying unlabeled ACh via isotope dilution. [3]It co-elutes with the native analyte during chromatography and experiences similar ionization efficiency (or suppression) in the MS source. [6]Because the mass spectrometer can differentiate between the masses of the analyte (ACh, [M]⁺ ≈ 146.1 m/z) and the standard (ACh-d4, [M]⁺ ≈ 150.1 m/z), the ratio of their signals provides a highly precise and accurate measure of the analyte's concentration, independent of sample loss or matrix effects.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragment ions are characteristic of the molecule's structure. The fragmentation pattern of ACh-d4 is predictable and distinct from its non-deuterated counterpart, providing definitive identification.

Expected Mass Spectrum and Fragmentation

Upon electrospray ionization (ESI) in positive mode, ACh-d4 will form a molecular cation [M]⁺.

| Ion | Compound | Expected m/z | Structure / Identity |

| Precursor Ion | ACh-d4 | 150.1 | [C₇H₁₂D₄NO₂]⁺ |

| Product Ion 1 | ACh-d4 | 91.1 | [C₄H₃D₄O₂]⁺ (Loss of trimethylamine) |

| Product Ion 2 | ACh-d4 | 58.1 | [C₃H₈N]⁺ (Cleavage of the ethyl ester) |

| Precursor Ion | ACh (Analyte) | 146.1 | [C₇H₁₆NO₂]⁺ |

| Product Ion 1 | ACh (Analyte) | 87.1 | [C₄H₇O₂]⁺ (Loss of trimethylamine) [7][8] |

The key diagnostic fragmentation is the loss of the neutral trimethylamine group. For unlabeled ACh, this results in a product ion at m/z 87.1. For ACh-d4, this same loss results in a product ion at m/z 91.1, a clear +4 Da shift confirming the location of the deuterium labels on the ethyl fragment. [6]

Caption: Key fragmentation pathways for the ACh-d4 cation in MS/MS.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a typical setup for the identification of ACh-d4 and its use as an internal standard.

-

Sample Preparation:

-

Prepare a stock solution of ACh-d4 bromide in a suitable solvent (e.g., 10% methanol in water) at a concentration of ~1 mg/mL.

-

Prepare a dilution series in the same solvent to determine the instrument's linear range and limit of detection.

-

For use as an internal standard, a working solution (e.g., 100 ng/mL) is prepared and spiked into all calibration standards and unknown samples.

-

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for retaining and separating the highly polar acetylcholine.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient starting with high organic content (e.g., 95% B) and ramping down to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

MRM Transitions:

-

ACh-d4: 150.1 → 91.1

-

ACh (if quantifying): 146.1 → 87.1

-

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for the MRM transitions to achieve maximum signal intensity.

-

Data Interpretation and Validation

-

Identity Confirmation: The analysis of a pure ACh-d4 standard should yield a single chromatographic peak where the precursor ion (m/z 150.1) and the product ion (m/z 91.1) are detected simultaneously. The retention time should be consistent and reproducible. High-resolution MS can be used to confirm the elemental composition of the precursor and product ions to within a few parts-per-million (ppm) of their theoretical mass, providing conclusive evidence of identity. [7]* Performance as an Internal Standard: When used in a quantitative assay, the peak for ACh-d4 should have a shape and retention time that closely matches that of the native ACh analyte. The stability of its signal across a batch of samples is a key indicator of a robust analytical method.

Conclusion

The comprehensive characterization of this compound through the orthogonal techniques of NMR spectroscopy and mass spectrometry provides an unequivocal confirmation of its chemical structure, purity, and isotopic labeling. NMR analysis validates the precise location and extent of deuteration, while mass spectrometry confirms the molecular weight and diagnostic fragmentation pattern. Together, these methods provide the rigorous validation required for its use as a high-fidelity internal standard and tracer, empowering researchers to conduct sensitive and accurate studies of the cholinergic system in health and disease.

References

- MySkinRecipes. (n.d.). This compound.

- MedchemExpress.com. (n.d.). Acetylcholine-d4 bromide (ACh-d4 bromide).

-

Jenden, D. J., Roch, M., & Booth, R. A. (1973). Simultaneous measurement of endogenous and deuterium-labeled tracer variants of choline and acetylcholine in subpicomole quantities by gas chromatography-mass spectrometry. Analytical Biochemistry, 55(2), 438-448. doi:10.1016/0003-2697(73)90134-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65551, Acetylcholine Bromide. Retrieved from [Link]

- LGC Standards. (n.d.). This compound.

- CymitQuimica. (n.d.). Acetylcholine-1,1,2,2-d4Bromide.

-

Murata, J., et al. (2015). High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis. Plant Signaling & Behavior, 10(10), e1074367. doi:10.1080/15592324.2015.1074367. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000168 Acetylcholine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000895). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. doi:10.1021/acs.oprd.5b00417. Retrieved from [Link]

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- BOC Sciences. (n.d.). CAS 93449-31-1 Acetylcholine-[1,1,2,2-d4] Bromide.

- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.

-

Li, X., et al. (2012). A Mass Spectrometry "Sensor" for in Vivo Acetylcholine Monitoring. Analytical Chemistry, 84(12), 5129-5132. doi:10.1021/ac300547u. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 187, Acetylcholine. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- De Feyter, H. M., et al. (2012). Metabolism of choline and deuterated choline detected by 1H-14N 2D heteronuclear single-quantum coherence (HSQC) NMR. Magnetic Resonance in Medicine, 68(3), 681-686. doi:10.1002/mrm.23277.

- BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.

-

Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

-

Murata, J., et al. (2015). High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis. PubMed. Retrieved from [Link]

- Isotope Science / Alfa Chemistry. (n.d.). CAS 285979-69-3 Choline-1,1,2,2-d4 Bromide.

-

Hall, H., et al. (2012). Development of NMR spectroscopic methods for dynamic detection of acetylcholine synthesis by choline acetyltransferase in hippocampal tissue. Journal of Neurochemistry, 123(5), 767-774. doi:10.1111/jnc.12025. Retrieved from [Link]

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. This compound [myskinrecipes.com]

- 5. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mass Spectrometry “Sensor” for in Vivo Acetylcholine Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholine | C7H16NO2+ | CID 187 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of Acetylcholine-d4 bromide in aqueous and organic solvents

An In-Depth Technical Guide to the Solubility of Acetylcholine-d4 Bromide in Aqueous and Organic Solvents

Introduction

Acetylcholine-d4 bromide, the deuterated analog of the endogenous neurotransmitter acetylcholine bromide, serves as a critical internal standard and tracer in advanced biomedical research.[1][2] Its utility in quantitative analyses, such as those performed via nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS, LC-MS), is invaluable for elucidating the pharmacokinetics and metabolic pathways of cholinergic agents.[1] A comprehensive understanding of its solubility characteristics in various solvent systems is paramount for the accurate preparation of stock solutions, the design of reliable in vitro assays, and the development of effective delivery vehicles in preclinical studies.

This technical guide provides a detailed examination of the solubility of Acetylcholine-d4 bromide in both aqueous and organic media. We will delve into the physicochemical principles governing its dissolution, present available quantitative and qualitative solubility data, and offer field-proven experimental protocols for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential research compound.

The Significance of Deuteration on Solubility

It is important to note that specific quantitative solubility data for Acetylcholine-d4 bromide is not extensively available in the public domain. Consequently, this guide will utilize data from its non-deuterated counterpart, acetylcholine bromide, as a close proxy. The substitution of four hydrogen atoms with deuterium is not expected to significantly alter the fundamental physicochemical properties that govern solubility, such as polarity, hydrogen bonding capacity, and ionic interactions. The primary driving forces of dissolution for this quaternary ammonium salt will be largely unaffected by this isotopic substitution.

Physicochemical Properties of Acetylcholine-d4 Bromide

-

Molecular Formula: C7H12D4BrNO2[3]

-

Structure: A quaternary ammonium salt with a bromide counter-ion, featuring a polar head group and a less polar acetylated tail.

Aqueous Solubility of Acetylcholine-d4 Bromide

Acetylcholine-d4 bromide is expected to exhibit high solubility in aqueous solutions due to its ionic nature. The permanent positive charge on the quaternary ammonium group and the presence of the bromide counter-ion facilitate strong ion-dipole interactions with water molecules.

Quantitative Aqueous Solubility Data (for Acetylcholine Bromide)

There is some variance in the reported aqueous solubility of acetylcholine bromide, which may be attributable to differences in experimental conditions such as temperature and the use of mechanical agitation like sonication.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) | Notes |

| Water | 50 mg/mL | ~221 mM | [5] | Solution described as clear, colorless to faintly yellow. |

| Water | 250 mg/mL | ~1106 mM | [6] | Ultrasonic agitation is noted as necessary. |

This significant difference highlights the importance of specifying experimental conditions when reporting solubility. The higher value achieved with sonication suggests that overcoming kinetic barriers, such as the energy required to break the crystal lattice, can lead to a higher apparent solubility. For most applications, the 50 mg/mL value should be considered a practical lower limit for solubility under standard laboratory conditions.

The Critical Role of pH in Aqueous Stability and Apparent Solubility

While acetylcholine bromide itself does not have an ionizable group with a pKa in the typical aqueous pH range, its stability is highly pH-dependent. The ester linkage in acetylcholine is susceptible to hydrolysis, a process that is catalyzed by both acid and base, but more significantly, by the enzymes acetylcholinesterase and butyrylcholinesterase.

The activity of these hydrolytic enzymes is markedly influenced by pH, with optimal activity occurring at a pH above 7.[7][8] Below a pH of 6, the activity of acetylcholinesterase, in particular, is significantly reduced.[7][8] This has profound implications for the preparation and storage of aqueous solutions of Acetylcholine-d4 bromide:

-

For enhanced stability and to ensure the integrity of the compound over time, it is advisable to prepare aqueous stock solutions in a slightly acidic buffer (e.g., pH 5-6).

-

In neutral or alkaline solutions (pH > 7), the compound will degrade more rapidly, leading to a decrease in the concentration of the intact molecule. This degradation can be misinterpreted as lower solubility if not accounted for.

The hydrolysis of acetylcholine produces acetic acid, which can, in turn, lower the pH of an unbuffered solution.[9]

Organic Solvent Solubility of Acetylcholine-d4 Bromide

The solubility of Acetylcholine-d4 bromide in organic solvents is dictated by the polarity of the solvent and its ability to solvate the charged quaternary ammonium group and the bromide ion.

Quantitative Organic Solvent Solubility Data

| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) | Notes |

| DMSO (Dimethyl Sulfoxide) | 55 mg/mL | ~243 mM | [3] | Data for acetylcholine bromide. Sonication is recommended. |

| Methanol | Slightly soluble | Not specified | [3] | Qualitative data for Acetylcholine-d4 bromide. |

| Ethanol | Not specified | Not specified | Due to its polarity, some solubility is expected, likely less than in methanol. |

Rationale for Solubility in Different Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have a relatively high dielectric constant, allowing them to solvate ions to some extent. The solubility is expected to be lower than in water but still significant.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): DMSO is a particularly effective solvent for salts due to its large dipole moment and its ability to solvate cations effectively. The reported high solubility of acetylcholine bromide in DMSO is consistent with this property.[3] However, it is crucial to consider the potential inhibitory effects of DMSO on cholinesterases in biological assays.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Acetylcholine-d4 bromide is expected to be virtually insoluble in non-polar solvents. These solvents lack the ability to solvate the charged components of the salt, making the dissolution process energetically unfavorable.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic or equilibrium solubility of a compound.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials

-

Acetylcholine-d4 bromide (solid)

-

Solvent of interest (e.g., deionized water, PBS buffer at a specific pH, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Acetylcholine-d4 bromide to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure that equilibrium with the solid phase is maintained.

-

Add a known volume of the desired solvent to the vial.

-

Cap the vial securely.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker. A standard temperature for solubility studies is 25°C or 37°C.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[4][12] This extended time ensures that the dissolution and precipitation rates are equal.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle by gravity.

-

To ensure complete removal of any suspended solid particles, which would lead to an overestimation of solubility, the supernatant must be clarified. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe and pass it through a syringe filter. It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification:

-

Prepare a series of standard solutions of Acetylcholine-d4 bromide of known concentrations in the same solvent.

-

Dilute the clarified supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Construct a calibration curve from the data of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the thermodynamic solubility of Acetylcholine-d4 bromide in the chosen solvent at the specified temperature.

-

Causality and Self-Validation in the Protocol

-

Excess Solid: The presence of undissolved solid throughout the experiment is a critical self-validating control, ensuring that the solution remains saturated.

-

Equilibration Time: Using a 24-48 hour incubation period helps to ensure that a true equilibrium is reached, rather than a kinetically trapped supersaturated state.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.

-

Clarification Method: The use of centrifugation and/or filtration is a crucial step to prevent the inclusion of solid particles in the final sample for analysis, which would artificially inflate the measured solubility.

Visualizations

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conceptual Diagram of Dissolution

Caption: Intermolecular forces in the dissolution of Acetylcholine-d4 Bromide.

Conclusion

Acetylcholine-d4 bromide is a highly polar, ionic compound, exhibiting significant solubility in water and polar organic solvents like DMSO. Its stability in aqueous solutions is a critical consideration, with enhanced stability observed in slightly acidic conditions that inhibit enzymatic hydrolysis. While specific quantitative solubility data for the deuterated form is limited, the data for acetylcholine bromide provides a reliable estimate for practical applications. The standardized shake-flask method remains the most robust approach for determining its thermodynamic solubility, providing a foundational parameter for its effective use in research and development.

References

-

MedchemExpress.com. Acetylcholine-d4 bromide (ACh-d4 bromide) | Stable Isotope.

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

PubMed. In vitro solubility assays in drug discovery.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay.

-

PCBiS. Thermodynamic solubility.

-

ChemicalBook. ACETYLCHOLINE-1,1,2,2-D4 BROMIDE CAS 93449-31-1.

-

PubMed. pH-dependent Hydrolysis of Acetylcholine: Consequences for Non-Neuronal Acetylcholine.

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

-

ResearchGate. PH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine | Request PDF.

-

ResearchGate. Effect of pH on the activity of () soluble and ( ) immobilized AChE All... | Download Scientific Diagram.

-

TargetMol. Acetylcholine bromide.

-

Sigma-Aldrich. Acetylcholine bromide >=99% 66-23-9.

-

MedChemExpress. Acetylcholine bromide (ACh bromide) | Biochemical Assay Reagent.

-

PubMed. Effects of pH on acetylcholine receptor function.

-

ResearchGate. Acetylcholine Detection Based on pH-Sensitive Liposomes.

-

PubChem. Acetylcholine Bromide.

-

ResearchGate. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase | Request PDF.

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Acetylcholine bromide | TargetMol [targetmol.com]

- 4. enamine.net [enamine.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

commercial suppliers of high-purity Acetylcholine-1,1,2,2-d4 bromide

An In-Depth Technical Guide to Commercial Sourcing and Application of High-Purity Acetylcholine-1,1,2,2-d4 Bromide

For researchers, scientists, and drug development professionals, the precision of analytical measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry-based assays. This guide provides a comprehensive overview of this compound (ACh-d4), a critical tool for neuroscientists, pharmacologists, and analytical chemists. We will explore the essential criteria for selecting a commercial supplier, delve into the technical specifications that define product quality, and outline best practices for its application, handling, and storage.

The Critical Role of Deuterated Acetylcholine in Research

Acetylcholine (ACh) is a fundamental neurotransmitter with pivotal roles at the neuromuscular junction, in the autonomic nervous system, and within the central nervous system.[1][2] Studying its dynamics, metabolism, and receptor interactions is crucial for understanding neurological health and disease. This compound is the deuterium-labeled analogue of acetylcholine bromide.[3] The four hydrogen atoms on the ethylene bridge are replaced with deuterium, a stable, non-radioactive isotope of hydrogen.

This isotopic substitution results in a molecule that is chemically and biologically indistinguishable from endogenous acetylcholine in most systems but has a higher mass (M+4).[4] This mass shift is the key to its utility. In mass spectrometry (MS), the mass analyzer can easily differentiate between the native analyte (ACh) and the deuterated internal standard (ACh-d4).[5] This allows for precise quantification, as the internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, which can otherwise compromise data accuracy.[6] Beyond its use as an internal standard, deuteration can also be used to investigate pharmacokinetic and metabolic profiles of drugs.[3][7]

Selecting a Commercial Supplier: A Framework for Quality

Choosing a reliable supplier for a high-purity analytical standard is a critical decision that directly impacts experimental validity. The market offers several sources, but researchers must look beyond price to evaluate the quality and documentation provided.

Key Selection Criteria:

-

Purity Specification: Look for suppliers that provide both chemical purity (typically determined by HPLC) and isotopic purity (isotopic enrichment). High chemical purity ensures that the signal is not confounded by impurities, while high isotopic enrichment (e.g., >99 atom % D) ensures a clean, distinct mass signal from the unlabeled analyte.[8][9][10]

-

Comprehensive Documentation: The supplier must provide a detailed Certificate of Analysis (CoA) for the specific lot being purchased. A CoA is a self-validating document that should include the product name, CAS number, molecular formula, batch number, and results from analytical tests like HPLC, NMR, and Mass Spectrometry, confirming identity and purity.[1][8]

-

Supplier Reputation and Transparency: Established suppliers with a history in stable isotope synthesis and analytical standards are often more reliable. Their documentation and customer support can provide valuable insights.

Comparison of Commercial Suppliers

| Supplier | Product Name/Code | Purity/Enrichment Specification | Available Documentation |

| ChemScene | Acetylcholine-d4 (bromide) / CS-0255757 | Purity (HPLC): 96.47%, Isotopic Enrichment: 99.7% | Certificate of Analysis |

| LGC Standards | This compound / CDN-D-1555 | Min 98% Chemical Purity, 99 atom % D[9] | Product Information Sheet |

| CDN Isotopes | This compound / D-1555 | Not specified on product page, requires CoA | Certificate of Analysis, Safety Data Sheet[11] |

| MedchemExpress | Acetylcholine-d4 bromide | Not specified on product page, requires CoA | General product information[3] |

| BOC Sciences | Acetylcholine-[1,1,2,2-d4] Bromide / CAS 93449-31-1 | Not specified on product page, requires CoA | General product information[] |

| CymitQuimica | Acetylcholine-1,1,2,2-d4Bromide / 3U-D1555 | 99 atom % D[10] | Product Information Sheet |

Note: This table is based on publicly available data and is not exhaustive. Researchers should always request a lot-specific CoA before purchasing.

Understanding Technical Specifications and Quality Control

A high-purity standard is defined by the analytical data that supports it. Understanding the information presented on a Certificate of Analysis is essential for validating the material for its intended use.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining chemical purity. It separates the main compound from any synthesis byproducts or degradants. The CoA should report purity as a percentage based on the area of the primary peak relative to all other peaks.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the molecule. For a deuterated compound like ACh-d4, the absence of signals at the positions corresponding to the deuterated carbons (the ethylene bridge) and the presence of all other expected proton signals (acetyl and N-methyl groups) confirms successful and specific labeling.[8][13] Data from the Biological Magnetic Resonance Bank (BMRB) can serve as a reference for the unlabeled compound's spectral data.[14]

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. For ACh-d4 bromide, the expected molecular weight is approximately 230.14 g/mol .[8] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.[15]

Quality Control Workflow

The diagram below illustrates a typical workflow for the quality control and certification of a commercial batch of this compound.

Caption: Quality control workflow for commercial ACh-d4 bromide.

Core Application: Internal Standard in LC-MS/MS

The primary application of ACh-d4 is as an internal standard (IS) for the accurate quantification of acetylcholine in biological matrices like brain microdialysates or cerebrospinal fluid.[5][6]

Experimental Protocol: Preparation and Use of ACh-d4 as an Internal Standard

This protocol outlines the steps for preparing stock solutions and using ACh-d4 in a typical LC-MS/MS experiment.

1. Preparation of Internal Standard Stock Solution:

-

Objective: To create a concentrated, accurate stock solution of ACh-d4.

-

Step 1: Allow the vial of ACh-d4 bromide to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Step 2: Accurately weigh a specific amount of the solid (e.g., 1 mg) using an analytical balance.

-

Step 3: Dissolve the solid in a precise volume of an appropriate solvent (e.g., 1 mL of high-purity water or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Step 4: Aliquot the stock solution into smaller volumes in polypropylene tubes and store at -80°C to minimize freeze-thaw cycles.[3]

2. Preparation of Working Internal Standard Solution:

-

Objective: To dilute the stock solution to a concentration suitable for spiking into samples.

-

Step 1: Thaw one aliquot of the stock solution.

-

Step 2: Perform a serial dilution of the stock solution with the mobile phase or an appropriate buffer to achieve a final concentration that yields a robust signal in the mass spectrometer (typically in the low nM to µM range, determined during method development).

3. Sample Preparation and Analysis:

-

Objective: To add a fixed amount of IS to all samples and standards for accurate quantification.

-

Step 1: To each unknown sample, calibration standard, and quality control (QC) sample, add a precise volume of the working IS solution. For example, add 10 µL of working IS to 90 µL of sample.

-

Step 2: Vortex each sample to ensure thorough mixing.

-

Step 3: Proceed with any further sample processing steps (e.g., protein precipitation).

-

Step 4: Inject the final samples into the LC-MS/MS system.

-

Step 5: Quantify the native acetylcholine by calculating the ratio of the analyte peak area to the internal standard (ACh-d4) peak area against a calibration curve.

LC-MS/MS Analysis Workflow

Caption: Workflow for ACh quantification using ACh-d4 as an internal standard.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the purity and integrity of this compound throughout its shelf life.

-

Physical Form: The compound is typically supplied as a white to off-white solid or crystalline powder.[8][10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, eye shields, and a dust mask, should be used when handling the solid material to avoid inhalation and contact.[1]

-

Storage of Solid: The solid compound should be stored sealed and away from moisture.[3] Recommended storage temperatures vary by supplier but are generally refrigerated (2-8°C) or frozen (-20°C).[1] Long-term stability is best ensured at lower temperatures. CDN Isotopes suggests that the compound is stable but should be re-analyzed for chemical purity after three years.[11]

-

Stability of Solutions: Acetylcholine is susceptible to hydrolysis, especially at elevated temperatures. Stock solutions should be aliquoted and stored at -80°C for long-term use (up to 6 months or more).[3][16] For short-term use, storage at -20°C is viable for about a month.[3] A study on ready-to-use solutions of acetylcholine in 0.9% sodium chloride showed good chemical stability for up to 10 days when kept refrigerated at 4°C.[17]

Summary of Recommended Storage Conditions

| Form | Temperature | Duration | Key Considerations |

| Solid | 2-8°C or -20°C | Long-term (Years) | Keep container tightly sealed, protect from moisture.[1][8] |

| Stock Solution | -80°C | ~6 months | Use polypropylene tubes, aliquot to avoid freeze-thaw cycles.[3][16] |

| Working Solution | 4°C | Short-term (Days) | Prepare fresh if possible; stability is concentration and pH dependent.[17] |

Conclusion

High-purity this compound is an indispensable tool for researchers requiring accurate quantification of acetylcholine. By carefully selecting a supplier based on rigorous quality metrics, understanding the provided analytical data, and adhering to best practices for handling, storage, and application, scientists can ensure the integrity of their experimental results. The use of this stable isotope-labeled standard provides a self-validating system within each sample, underpinning the trustworthiness and reproducibility of research in neuroscience, pharmacology, and beyond.

References

-

Wang, L., et al. (2024). Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Pharmacology & Translational Science. [Link]

-

PubMed. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. [Link]

-

ACS Publications. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. [Link]

-

Biological Magnetic Resonance Bank. bmse000168 Acetylcholine. [Link]

-

Murata, J., et al. (2015). High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis. Plant Signaling & Behavior. [Link]

-

Hall, H., et al. (2012). Development of NMR spectroscopic methods for dynamic detection of acetylcholine synthesis by choline acetyltransferase in hippocampal tissue. Journal of Neurochemistry. [Link]

-

Song, P., et al. (2012). A Mass Spectrometry "Sensor" for in Vivo Acetylcholine Monitoring. Analytical Chemistry. [Link]

-

Brewer, S. M., et al. Analysis of Acetylcholine in Cerebrospinal Fluids by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Linder, A., et al. (2021). Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing. Cardiovascular Drugs and Therapy. [Link]

Sources

- 1. Acetylcholine bromide =99 66-23-9 [sigmaaldrich.com]

- 2. Acetylcholine bromide | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 溴化胆碱-1,1,2,2-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Mass Spectrometry “Sensor” for in Vivo Acetylcholine Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unthsc-ir.tdl.org [unthsc-ir.tdl.org]

- 7. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.chemscene.com [file.chemscene.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Acetylcholine-1,1,2,2-d4Bromide | CymitQuimica [cymitquimica.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 13. Development of NMR spectroscopic methods for dynamic detection of acetylcholine synthesis by choline acetyltransferase in hippocampal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bmse000168 Acetylcholine at BMRB [bmrb.io]

- 15. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Acetylcholine-1,1,2,2-d4 Bromide: Properties and Application as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of quantitative bioanalysis, particularly within neuroscience research and drug development, the accuracy of measurements is paramount. Acetylcholine, a vital neurotransmitter, presents a significant analytical challenge due to its low endogenous concentrations and rapid enzymatic degradation.[1] To overcome these hurdles, stable isotope-labeled internal standards are indispensable tools. This guide provides an in-depth technical overview of Acetylcholine-1,1,2,2-d4 bromide, a deuterated analog of acetylcholine bromide, focusing on its molecular properties and its critical role as an internal standard in mass spectrometry-based quantification.

Core Properties of this compound

This compound is a synthetic, isotopically labeled form of acetylcholine bromide where four hydrogen atoms on the ethylene bridge have been replaced with deuterium. This substitution results in a molecule that is chemically almost identical to the endogenous analyte but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂D₄BrNO₂ | [2] |

| Molecular Weight | ~230.14 g/mol | [2] |

| CAS Number | 93449-31-1 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% chemical purity, with high isotopic enrichment (e.g., ≥98 atom % D) | [3] |

| Storage | 4°C for short-term, -20°C or -80°C for long-term in a sealed container, protected from moisture. | |

| Solubility | Soluble in water. |

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

The Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[4][5] The underlying principle is that the deuterated standard behaves nearly identically to the unlabeled analyte throughout the analytical process, including extraction, derivatization, and ionization.[3][6] This co-elution and similar ionization efficiency allow it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.[6] By calculating the ratio of the analyte signal to the internal standard signal, a more accurate and precise quantification can be achieved.[7]

Experimental Protocol: Quantification of Acetylcholine in Biological Matrices using LC-MS/MS

This section outlines a general, adaptable protocol for the quantification of acetylcholine in a biological matrix (e.g., brain microdialysate, plasma, tissue homogenate) using this compound as an internal standard.

Materials and Reagents

-

Acetylcholine chloride (analyte standard)

-

This compound (internal standard)

-

High-purity water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid or other suitable mobile phase modifier

-

Biological matrix of interest

-

Protein precipitation agent (e.g., acetonitrile, perchloric acid)

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of acetylcholine chloride and this compound in a suitable solvent (e.g., high-purity water) at a concentration of 1 mg/mL. Store at -20°C or -80°C.

-

Working Solutions: Prepare intermediate and working standard solutions of both the analyte and the internal standard by serial dilution of the stock solutions.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the acetylcholine working solution into the blank biological matrix.

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a defined volume of sample (e.g., 100 µL), add a fixed amount of the this compound working solution. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve.

-

Vortex briefly to mix.

-

Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).

-

Vortex thoroughly and incubate at 4°C for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific applications and instrumentation.

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of polar compounds like acetylcholine.[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution from a low to a high percentage of mobile phase B is typically used to separate acetylcholine from other matrix components.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Acetylcholine: Precursor ion (Q1) m/z 146.1 → Product ion (Q3) m/z 87.1 (loss of trimethylamine).

-

Acetylcholine-1,1,2,2-d4: Precursor ion (Q1) m/z 150.1 → Product ion (Q3) m/z 91.1 (loss of deuterated trimethylamine).

-

The collision energy for each transition should be optimized to maximize the product ion signal.

Data Analysis

-

Integrate the peak areas for both the acetylcholine and this compound MRM transitions.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of acetylcholine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Sources

- 1. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: Quantitative Analysis of Acetylcholine in Biological Matrices using Acetylcholine-1,1,2,2-d4 Bromide and LC-MS/MS

Abstract

This application note provides a comprehensive guide for the quantitative analysis of the neurotransmitter acetylcholine (ACh) in various biological matrices. Leveraging the precision of stable isotope dilution (SID) and the sensitivity of tandem mass spectrometry (LC-MS/MS), this protocol details the use of Acetylcholine-1,1,2,2-d4 bromide as an internal standard. This method offers high accuracy, precision, and specificity, making it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. We will delve into the underlying principles, provide a step-by-step experimental protocol, and discuss method validation in accordance with regulatory guidelines.

Introduction: The Challenge of Acetylcholine Quantification

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a pivotal role in muscle contraction, memory, and learning.[1] Dysregulation of cholinergic systems is implicated in numerous neurological disorders, including Alzheimer's disease and myasthenia gravis, making the accurate quantification of ACh in biological samples essential for both basic research and clinical diagnostics.[1][2]

However, the inherent instability of acetylcholine presents a significant analytical challenge. It is rapidly hydrolyzed by acetylcholinesterase in biological samples, and its concentration in the extracellular fluid of the brain is typically very low (0.1-6 nM).[1] This necessitates a highly sensitive and robust analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior sensitivity and specificity compared to other techniques like HPLC with electrochemical detection.[3][4]

To overcome the challenges of sample loss during preparation and variations in instrument response, the principle of stable isotope dilution mass spectrometry (SID-MS) is employed.[5][6][7] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte, which serves as an internal standard (IS).[5][6][7] this compound is an ideal internal standard for ACh quantification due to its chemical and physical similarity to the endogenous analyte, ensuring it behaves identically during sample extraction, chromatography, and ionization.[8][9]

The Principle: Stable Isotope Dilution and LC-MS/MS

The core of this method lies in the combination of SID and LC-MS/MS. Here's a breakdown of the fundamental principles:

-